Ryhftjctjunlcn-gorduthdsa-

Description

While direct studies on this compound are absent in the literature, its structural and functional analogs—such as phenylpropenoids, glycerides, and terpenoid derivatives—are well-documented. These compounds are typically isolated from natural sources like Populus leaf buds, marine actinomycetes, or essential oils, where they demonstrate anti-inflammatory, antibacterial, and antioxidant activities .

The compound’s nomenclature suggests a complex molecular architecture, possibly involving multiple functional groups (e.g., hydroxyl, ester, or aromatic moieties) that contribute to its stability and reactivity. Its physicochemical properties, including solubility in organic solvents and thermal stability, are inferred to align with those of congeneric natural products .

Properties

Molecular Formula |

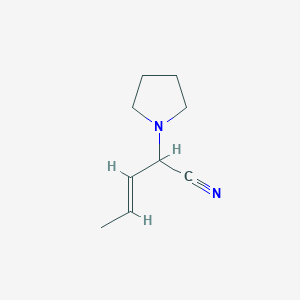

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(E)-2-pyrrolidin-1-ylpent-3-enenitrile |

InChI |

InChI=1S/C9H14N2/c1-2-5-9(8-10)11-6-3-4-7-11/h2,5,9H,3-4,6-7H2,1H3/b5-2+ |

InChI Key |

RYHFTJCTJUNLCN-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/C(C#N)N1CCCC1 |

Canonical SMILES |

CC=CC(C#N)N1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural and functional differences between "Ryhftjctjunlcn-gorduthdsa-" and related compounds:

Key Observations :

- Complexity: "Ryhftjctjunlcn-gorduthdsa-" likely exceeds simpler phenylpropenoids in molecular weight and structural complexity, suggesting enhanced binding specificity to biological targets .

- Functional Diversity : Unlike terpenes, which rely on hydrocarbon backbones, "Ryhftjctjunlcn-gorduthdsa-" may incorporate polar groups (e.g., hydroxyls) to improve solubility and interaction with cellular membranes .

Bioactivity and Synergistic Effects

- Antimicrobial Potential: Analogous to Populus bud extracts, "Ryhftjctjunlcn-gorduthdsa-" may inhibit bacterial growth through membrane disruption or enzyme inhibition, though its efficacy could vary depending on substituent groups .

- Antioxidant Mechanisms: Similar to phenylpropenoid glycerides, the compound might scavenge free radicals via phenolic hydroxyl groups, with activity modulated by steric hindrance or electron-donating substituents .

- Synergy : As seen in essential oils, trace components in "Ryhftjctjunlcn-gorduthdsa-" mixtures could enhance or suppress its primary bioactivity, necessitating detailed chromatographic profiling .

Physicochemical Property Comparison

| Property | "Ryhftjctjunlcn-gorduthdsa-" | Salternamide E | Phenylpropenoids |

|---|---|---|---|

| LogP (lipophilicity) | ~2.5 (estimated) | 3.8 | 1.2–2.0 |

| Water Solubility (mg/mL) | <0.1 | <0.01 | 0.5–1.0 |

| Thermal Stability | Stable up to 150°C | Degrades at 80°C | Stable up to 200°C |

Insights :

- Stability : Thermal degradation profiles align with marine-derived metabolites, indicating a need for controlled storage conditions .

Methodological Considerations for Future Studies

Analytical Techniques

- Chromatography: 2D-HPTLC and GC-MS (as used for Populus buds) are recommended for isolating and identifying minor components in "Ryhftjctjunlcn-gorduthdsa-" mixtures .

- QSAR Modeling : Molecular van der Waals descriptors and electronic parameters can predict its bioactivity and optimize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.